Dimethyl difluoromalonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

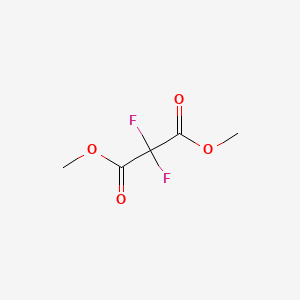

2D Structure

Properties

IUPAC Name |

dimethyl 2,2-difluoropropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2O4/c1-10-3(8)5(6,7)4(9)11-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHTZDSRSPCFQCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(=O)OC)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9073175 | |

| Record name | Propanedioic acid, difluoro-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

379-95-3 | |

| Record name | Propanedioic acid, 2,2-difluoro-, 1,3-dimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=379-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanedioic acid, difluoro-, dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000379953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanedioic acid, difluoro-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthesis and Utility of Dimethyl Difluoromalonate: A Technical Guide

An in-depth guide for researchers, scientists, and drug development professionals on the history, synthesis, and applications of Dimethyl difluoromalonate.

This compound is a valuable fluorinated building block in modern organic synthesis, prized for its utility in the preparation of a wide array of complex molecules, particularly in the pharmaceutical and agrochemical industries. The introduction of the gem-difluoro (-CF2-) group can significantly alter the biological and chemical properties of a molecule, making this compound a key intermediate for the synthesis of novel compounds with enhanced metabolic stability, bioavailability, and binding affinity. This guide provides a comprehensive overview of the history, synthesis, and chemical properties of this compound, along with detailed experimental protocols.

Historical Perspective and Discovery

The journey into the synthesis of fluorinated malonic esters began in the mid-20th century, driven by the growing interest in organofluorine chemistry. A pivotal moment in this field was the first successful fluorination of malonate esters, reported in 1958 by Inman, Oersterling, and Tyczkowski. Their work described the use of perchloryl fluoride (FClO₃) as a fluorinating agent to introduce fluorine atoms onto the malonate backbone. While this initial method paved the way for future developments, it was the advent of more selective and safer fluorinating agents that truly unlocked the synthetic potential of compounds like this compound. Over the following decades, a variety of methods were developed for the synthesis of difluoromalonates, including direct fluorination with elemental fluorine and the use of electrophilic fluorinating reagents.

Physicochemical and Spectroscopic Data

Accurate characterization of this compound is crucial for its effective use in synthesis. The following tables summarize its key physical and spectroscopic properties.

Table 1: Physical Properties of this compound [1][2]

| Property | Value |

| CAS Number | 379-95-3 |

| Molecular Formula | C₅H₆F₂O₄ |

| Molecular Weight | 168.10 g/mol |

| Appearance | Colorless to pale yellow liquid[1][3] |

| Melting Point | -35 °C (approx.)[1] |

| Boiling Point | 170-171 °C[1] |

| Density | 1.31 g/cm³ (at 20 °C)[1][2] |

| Refractive Index | 1.3721 (at 20 °C)[1] |

Table 2: Spectroscopic Data of this compound

| Technique | Data |

| ¹H NMR | The proton NMR spectrum shows a singlet for the two methyl groups. |

| ¹³C NMR | The carbon NMR spectrum shows signals for the methyl carbons, the carbonyl carbons, and the central difluorinated carbon. |

| IR Spectroscopy | The infrared spectrum exhibits a strong absorption band characteristic of the C=O stretching of the ester groups. |

| Mass Spectrometry | The mass spectrum shows the molecular ion peak corresponding to the molecular weight of the compound. |

Experimental Protocols

The synthesis of this compound can be achieved through various methods. Below are detailed protocols for two common approaches: direct fluorination and electrophilic fluorination.

Protocol 1: Synthesis via Direct Fluorination with Elemental Fluorine

This method involves the direct reaction of dimethyl malonate with elemental fluorine.

Materials:

-

Dimethyl malonate

-

Sodium hydride (NaH)

-

Acetonitrile (anhydrous)

-

Fluorine gas (diluted with an inert gas, e.g., nitrogen)

-

Standard glassware for inert atmosphere reactions

-

Low-temperature reaction setup

Procedure:

-

A solution of dimethyl malonate in dry acetonitrile is added dropwise to a stirred suspension of sodium hydride in dry acetonitrile at room temperature under an inert atmosphere.

-

The resulting white suspension of the sodium salt of dimethyl malonate is cooled to approximately -15 °C.

-

A stream of 10% fluorine in nitrogen is bubbled through the cooled suspension over a period of several hours, maintaining the temperature between -20 °C and -15 °C.

-

After the reaction is complete, the reaction vessel is purged with nitrogen and allowed to warm to room temperature.

-

The reaction mixture is then filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation.

Protocol 2: Synthesis via Electrophilic Fluorination

This protocol utilizes a modern electrophilic fluorinating agent, such as Selectfluor®, for a more controlled and often safer fluorination.

Materials:

-

Dimethyl malonate

-

Sodium hydride (NaH) or another suitable base

-

Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

-

Acetonitrile or another suitable polar aprotic solvent

-

Standard laboratory glassware

Procedure:

-

To a solution of dimethyl malonate in the chosen solvent, the base is added portion-wise at a controlled temperature (e.g., 0 °C) to form the enolate.

-

Selectfluor® is then added to the reaction mixture in a controlled manner.

-

The reaction is stirred at room temperature or slightly elevated temperature until completion, which can be monitored by techniques such as TLC or GC-MS.

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified, typically by fractional distillation.

Synthetic Utility and Applications

The primary utility of this compound lies in its role as a precursor to molecules containing the gem-difluoromethylene group. The electron-withdrawing nature of the two fluorine atoms enhances the acidity of the α-carbon, facilitating a range of carbon-carbon bond-forming reactions.

A key application is in the synthesis of difluorinated heterocyclic compounds, which are of significant interest in drug discovery. The following workflow illustrates a general strategy for the synthesis of a difluorinated heterocycle starting from this compound.

This diagram illustrates the initial deprotonation of this compound to form a reactive enolate. This enolate then undergoes a nucleophilic attack on a suitable bifunctional electrophile, leading to an intermediate that can subsequently cyclize to form the desired difluorinated heterocyclic ring system. This versatile approach allows for the construction of a wide variety of heterocyclic scaffolds with potential applications in medicinal chemistry.

References

Spectroscopic Properties of Dimethyl Difluoromalonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic properties of dimethyl difluoromalonate. The information herein is intended to support research, analysis, and quality control in scientific and drug development settings. This document summarizes key quantitative data in structured tables, details relevant experimental protocols, and provides visualizations to clarify analytical workflows.

Introduction

This compound (CAS No. 379-95-3) is a fluorinated organic compound with the chemical formula C₅H₆F₂O₄. Its structure features a central carbon atom bonded to two fluorine atoms and two methoxycarbonyl groups. The presence of the gem-difluoro moiety significantly influences the molecule's electronic properties, reactivity, and spectroscopic characteristics, making it a valuable building block in medicinal chemistry and materials science. Accurate interpretation of its spectroscopic data is crucial for its synthesis, characterization, and application in various research and development endeavors.

Spectroscopic Data

The following sections present the available spectroscopic data for this compound in a structured format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of this compound. The ¹H, ¹³C, and ¹⁹F NMR spectra provide distinct signals corresponding to the different nuclei in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results | Data not available in search results | Data not available in search results | OCH₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Data not available in search results | Data not available in search results | C=O |

| Data not available in search results | Data not available in search results | CF₂ |

| Data not available in search results | Data not available in search results | OCH₃ |

Table 3: ¹⁹F NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Data not available in search results | Data not available in search results | CF₂ |

Note: Specific chemical shift and coupling constant values for this compound were not found in the provided search results. The tables are structured to be populated with experimental data.

Infrared (IR) Spectroscopy

Infrared spectroscopy of this compound reveals the characteristic vibrational modes of its functional groups, primarily the carbonyl (C=O) of the ester and the carbon-fluorine (C-F) bonds. A vapor phase IR spectrum is noted as being available on PubChem, though specific peak data was not retrieved in the searches.[1]

Table 4: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| Data not available in search results | C=O stretch (ester) |

| Data not available in search results | C-F stretch |

| Data not available in search results | C-O stretch (ester) |

| Data not available in search results | C-H stretch (methyl) |

Note: A comprehensive list of IR absorption peaks for this compound was not available in the search results. This table is a template for experimental findings.

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern upon ionization.

Table 5: Mass Spectrometry Data for this compound

| m/z | Fragmentation Assignment |

| 168.10 | [M]⁺ (Molecular Ion) |

| Data not available in search results | Fragments |

Note: The molecular weight of this compound is approximately 168.10 g/mol .[1][2] Detailed fragmentation data was not found in the search results.

Experimental Protocols

Detailed methodologies are essential for the reproducible acquisition of high-quality spectroscopic data. The following are generalized protocols for the key experiments cited.

NMR Spectroscopy

A general protocol for acquiring NMR spectra of a small organic molecule like this compound is as follows:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation:

-

Utilize a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz for ¹H).

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. An attached proton test (APT) or distortionless enhancement by polarization transfer (DEPT) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

-

¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. Proton decoupling may be applied to simplify the spectrum.

-

FT-IR Spectroscopy

For a liquid sample such as this compound, the following FT-IR protocol is typical:

-

Sample Preparation:

-

As this compound is a liquid, a thin film can be prepared by placing a drop of the sample between two infrared-transparent salt plates (e.g., NaCl or KBr).

-

-

Instrumentation:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the prepared sample in the spectrometer's beam path.

-

Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹. To improve the signal-to-noise ratio, an average of multiple scans (e.g., 16 or 32) is typically collected.

-

-

Data Processing:

-

The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum.

-

Mass Spectrometry

A general procedure for obtaining the mass spectrum of this compound is as follows:

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

-

Ionization:

-

Ionize the sample molecules using a suitable technique, such as electron ionization (EI) or chemical ionization (CI).

-

-

Mass Analysis:

-

Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection:

-

Detect the ions to generate the mass spectrum, which is a plot of ion intensity versus m/z.

-

Visualization of Analytical Workflow

The following diagrams illustrate the general workflows for the spectroscopic analysis of this compound.

References

physical and chemical properties of Dimethyl difluoromalonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl difluoromalonate is a valuable fluorinated building block in organic synthesis, prized for its ability to introduce the gem-difluoromethylene group into molecules. This functional group can significantly modulate the physicochemical and biological properties of organic compounds, making it a key intermediate in the development of pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an analysis of its spectral data.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid under standard conditions.[1][2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₆F₂O₄ | [1][3] |

| Molecular Weight | 168.10 g/mol | [3] |

| CAS Number | 379-95-3 | [1][3] |

| Melting Point | approx. -35 °C | [1] |

| Boiling Point | 170-171 °C | [1] |

| Density | 1.31 g/cm³ (at 20 °C) | [1] |

| Refractive Index | 1.3721 (at 20 °C, 589.3 nm) | [1] |

| Storage Temperature | 2–8 °C, under inert gas (Nitrogen or Argon) | [1][4] |

| Solubility | Soluble in many organic solvents. | |

| Appearance | Clear, colorless liquid | [1][4] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the direct fluorination of dimethyl malonate.

Reaction Scheme:

Caption: General scheme for the synthesis of this compound.

Detailed Protocol (General Procedure):

-

Reaction Setup: In a well-ventilated fume hood, a multi-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

-

Reagents: Dimethyl malonate is dissolved in a suitable anhydrous solvent (e.g., acetonitrile).

-

Fluorination: The solution is cooled in an ice bath, and a fluorinating agent (e.g., Selectfluor®) is added portion-wise or as a solution in the same solvent via the dropping funnel, maintaining a low temperature.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure the complete consumption of the starting material.

-

Work-up: Upon completion, the reaction is quenched with a suitable reagent, and the product is extracted with an organic solvent. The organic layer is then washed, dried over an anhydrous salt (e.g., MgSO₄), and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation under vacuum to yield pure this compound.[5]

Purification by Fractional Distillation

Due to the close boiling points of this compound and potential impurities, fractional distillation is the preferred method for purification.[5]

Caption: Workflow for the purification of this compound by fractional distillation.

General Procedure:

-

The crude this compound is placed in a round-bottom flask with a stir bar.

-

The flask is connected to a fractionating column, which is in turn connected to a condenser and a receiving flask.

-

The system is connected to a vacuum pump to reduce the pressure.

-

The flask is heated gently, and the temperature at the top of the column is monitored.

-

Fractions are collected at a stable boiling point corresponding to that of this compound.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | ¹³C NMR |

| Chemical Shift (δ) | Assignment |

| ~3.8 ppm (singlet) | -OCH₃ |

Note: Predicted chemical shifts and coupling constants. Actual values may vary depending on the solvent and instrument.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl and C-F bonds.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~2960 | C-H stretch (methyl) |

| ~1760 | C=O stretch (ester) |

| ~1200-1000 | C-F stretch |

| ~1440 | C-H bend (methyl) |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns.

Expected Fragmentation:

-

M⁺: The molecular ion peak at m/z = 168.

-

[M - OCH₃]⁺: Loss of a methoxy radical (m/z = 137).

-

[M - COOCH₃]⁺: Loss of a carbomethoxy radical (m/z = 109).

-

[CF₂COOCH₃]⁺: Fragment corresponding to the difluorocarbomethoxy methyl group (m/z = 105).

Chemical Reactivity and Applications

This compound is a versatile intermediate in organic synthesis, primarily utilized for the introduction of the difluoromethylene group.[6] Its reactivity is governed by the electron-withdrawing nature of the two fluorine atoms and the two ester groups.

Knoevenagel Condensation

This compound can undergo Knoevenagel condensation with aldehydes and ketones in the presence of a base to form α,β-unsaturated compounds.

Caption: Generalized scheme of a Knoevenagel condensation reaction.

Michael Addition

The enolate derived from this compound can act as a nucleophile in Michael addition reactions with α,β-unsaturated carbonyl compounds.[7]

Hydrolysis and Decarboxylation

Hydrolysis of the ester groups of this compound, typically under acidic or basic conditions, yields difluoromalonic acid.[8] Subsequent heating of difluoromalonic acid leads to decarboxylation to produce difluoroacetic acid.[1] The electron-withdrawing fluorine atoms may facilitate decarboxylation under milder conditions compared to unsubstituted malonic acid.[1]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[4] It is an irritant, and contact with skin and eyes should be avoided.[4] Store in a cool, dry, and well-ventilated area away from oxidizing agents.[1][2] Always use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this chemical.

Conclusion

This compound is a key reagent for the synthesis of fluorinated organic molecules. Its physical and chemical properties, coupled with its reactivity in various organic transformations, make it an indispensable tool for researchers in medicinal chemistry and materials science. This guide provides essential information to facilitate its safe and effective use in the laboratory.

References

- 1. benchchem.com [benchchem.com]

- 2. hmdb.ca [hmdb.ca]

- 3. rsc.org [rsc.org]

- 4. chembam.com [chembam.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 8. Gem dihalide on hydrolysis gives a vicinal diol b geminal class 12 chemistry CBSE [vedantu.com]

An In-depth Technical Guide to the Synthesis of Dimethyl Difluoromalonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for dimethyl difluoromalonate, a valuable building block in the development of pharmaceuticals and advanced materials. The introduction of a difluoromethylene group can significantly alter the physicochemical and biological properties of organic molecules, making this compound a key intermediate for medicinal and materials chemistry. This document details the starting materials, experimental protocols, and quantitative data for the most relevant synthetic methodologies.

Synthetic Pathways and Starting Materials

Several synthetic strategies have been developed for the preparation of this compound. The most common approaches involve the direct fluorination of a malonic ester precursor or synthesis from other fluorinated starting materials. Each route offers distinct advantages and challenges in terms of reagent availability, reaction conditions, and scalability.

Direct Fluorination of Dimethyl Malonate

The most direct approach to this compound is the electrophilic fluorination of dimethyl malonate. This method leverages readily available starting materials and can be achieved using various fluorinating agents.

A rapid and efficient method for the synthesis of this compound involves the use of Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) as the fluorinating agent in the presence of a base, accelerated by microwave irradiation.[1][2]

Experimental Protocol: Microwave-Assisted Synthesis using Selectfluor® [1]

-

Materials:

-

Dimethyl malonate

-

Selectfluor®

-

Tetrabutylammonium hydroxide (TBAH)

-

Acetonitrile (CH₃CN)

-

-

Procedure:

-

In a microwave-safe reaction vessel, a solution of dimethyl malonate (1 mmol) in acetonitrile (2 mL) is prepared.

-

Tetrabutylammonium hydroxide (2 equivalents) is added to the solution.

-

Selectfluor® (3 equivalents) is then added to the reaction mixture.

-

The vessel is sealed and subjected to microwave irradiation at 82°C for 10 minutes.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

Any insoluble material is removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure.

-

The crude product is purified by flash chromatography on silica gel or by distillation to yield pure this compound.

-

Direct fluorination using elemental fluorine is a highly atom-economical method. The reaction is typically carried out in the presence of a catalyst, such as a copper salt, to control the reactivity of the highly exothermic process. While the detailed protocol below is for diethyl malonate, the principles are directly applicable to the synthesis of this compound.[3][4][5]

Experimental Protocol: Catalytic Direct Fluorination with F₂ (Adapted for Dimethyl Malonate) [3]

-

Materials:

-

Dimethyl malonate

-

Copper(II) nitrate hydrate (Cu(NO₃)₂·xH₂O)

-

Acetonitrile (CH₃CN)

-

Elemental fluorine (F₂), typically as a 10-20% mixture in nitrogen (N₂)

-

-

Procedure:

-

A solution of dimethyl malonate and a catalytic amount of copper(II) nitrate hydrate in acetonitrile is prepared in a specialized fluorination reactor.

-

The reactor is purged with nitrogen and cooled to a controlled temperature (e.g., 0-10°C).

-

The fluorine/nitrogen gas mixture is introduced into the reaction vessel at a controlled rate.

-

The reaction progress is monitored by appropriate analytical techniques (e.g., GC, NMR) to determine the consumption of the starting material and the formation of mono- and di-fluorinated products.

-

Once the desired level of difluorination is achieved, the fluorine gas flow is stopped, and the reactor is purged with nitrogen.

-

The reaction mixture is then worked up, which typically involves partitioning between an organic solvent and water, followed by separation and drying of the organic layer.

-

The solvent is removed, and the crude product is purified by fractional distillation under reduced pressure.

-

Synthesis from Other Fluorinated Precursors

Alternative routes to this compound start from more complex fluorinated molecules. These methods can be advantageous when the specific starting materials are readily available.

This compound can be formed as a byproduct during the synthesis of difluoromalonyl fluoride from methyl difluorofluoroformylacetate.[6] This process involves heating the starting material with a strong acid or a Lewis acid catalyst.

Experimental Protocol: Synthesis from Methyl Difluorofluoroformylacetate [6]

-

Materials:

-

Methyl difluorofluoroformylacetate

-

Antimony pentafluoride (SbF₅) or a mixture of fluorosulfonic acid (FSO₃H) and hexafluoroantimonic acid (HSbF₆)

-

-

Procedure:

-

A mixture of methyl difluorofluoroformylacetate and the acidic catalyst is charged into a suitable reactor (e.g., a Teflon®-lined vessel).

-

The mixture is heated and stirred for an extended period (e.g., 11-24 hours) at elevated temperatures (e.g., 80-115°C).

-

Volatile products, primarily difluoromalonyl fluoride, are collected in a cold trap.

-

The material remaining in the reaction flask is then distilled to isolate a small amount of this compound along with unreacted starting material and other byproducts.

-

The synthesis of this compound from methyl trifluoroacetate has also been reported, although detailed experimental procedures and yields are not as well-documented in readily available literature.[7][8] This transformation likely involves a complex reaction cascade.

Quantitative Data Summary

The following tables summarize the quantitative data for the different synthetic routes to this compound and related compounds.

Table 1: Synthesis of this compound from Dimethyl Malonate

| Fluorinating Agent | Catalyst/Base | Solvent | Reaction Conditions | Yield | Purity | Reference |

| Selectfluor® | TBAH | CH₃CN | Microwave, 82°C, 10 min | High | >95% (after purification) | [1] |

| F₂ | Cu(NO₃)₂·xH₂O | CH₃CN | 0-10°C | Moderate to High | >95% (after purification) | [3][5] |

Table 2: Synthesis of Diethyl Difluoromalonate from Diethyl Malonate

| Fluorinating Agent | Catalyst | Solvent | Reaction Conditions | Yield | Selectivity | Reference |

| F₂ (20% in N₂) | Cu(NO₃)₂·2.5H₂O | CH₃CN | 0-5°C, 6.5 h | - | 93% (monofluoro) | - |

Table 3: Synthesis of this compound from Other Fluorinated Precursors

| Starting Material | Reagents | Reaction Conditions | Product | Yield | Reference |

| Methyl difluorofluoroformylacetate | SbF₅ | Reflux, 11 h | This compound | Small amount (byproduct) | [6] |

| Methyl difluorofluoroformylacetate | FSO₃H, HSbF₆ | 100-115°C, 20 h | This compound | Byproduct | [6] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key synthetic pathways and a general experimental workflow for the synthesis of this compound.

References

- 1. sioc.cas.cn [sioc.cas.cn]

- 2. Microwave Chemistry: Electrophilic Fluorination, Palladium-Catalyzed Intramolecular Cyclization, Quinoxalines Synthesis, Petasis Olefination [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. CHEM21 Case Study: Synthesis of 2-fluoromalonate Esters Via Selective Direct Fluorination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 5. globethesis.com [globethesis.com]

- 6. EP0048544A1 - Preparation of difluoromalonyl fluoride - Google Patents [patents.google.com]

- 7. scispace.com [scispace.com]

- 8. Methyl trifluoroacetate synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to Dimethyl Difluoromalonate (CAS 379-95-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl difluoromalonate (CAS 379-95-3) is a pivotal fluorinated building block in modern medicinal and agrochemical research. Its strategic application lies in the introduction of the difluoromethylene (-CF2-) group into molecular scaffolds, a modification known to significantly enhance the metabolic stability, bioavailability, and overall biological activity of target compounds. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and, most importantly, the strategic uses of this compound in the development of novel bioactive molecules. While direct biological activity of this compound is not a primary area of investigation, its role as a synthetic intermediate is of paramount importance. This document details its physicochemical characteristics, provides a representative synthetic protocol, and illustrates its application in the broader context of drug discovery and development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid under standard conditions. Its key properties are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 379-95-3 | [1][2][3] |

| Molecular Formula | C5H6F2O4 | [1][3][4] |

| Molecular Weight | 168.1 g/mol | [1][2][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.31 g/cm³ (at 20°C) | [2][5] |

| Boiling Point | 170-171°C | [2][5] |

| Melting Point | approx. -35°C | [2][5] |

| Refractive Index | 1.3721 (at 20°C, 589.3 nm) | [2] |

Table 2: Chemical Identifiers for this compound

| Identifier Type | Identifier | Reference(s) |

| IUPAC Name | dimethyl 2,2-difluoropropanedioate | [5] |

| Synonyms | Dimethyl 2,2-difluoromalonate, Propanedioic acid, 2,2-difluoro-, 1,3-dimethyl ester | [1][4][5] |

| InChI | InChI=1S/C5H6F2O4/c1-10-3(8)5(6,7)4(9)11-2/h1-2H3 | [4] |

| InChIKey | NHTZDSRSPCFQCJ-UHFFFAOYSA-N | [4] |

| SMILES | COC(=O)C(C(=O)OC)(F)F | [5] |

| PubChem CID | 73945 | [5] |

| MDL Number | MFCD00516931 | [1] |

Synthesis of this compound

The synthesis of this compound is a critical process for its application in research and development. While several methods exist, a common approach involves the direct fluorination of dimethyl malonate. The following is a representative experimental protocol based on established chemical principles.

Experimental Protocol: Direct Fluorination of Dimethyl Malonate

This protocol describes a general method for the synthesis of this compound.

Materials:

-

Dimethyl malonate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous acetonitrile (CH3CN)

-

Elemental fluorine (F2), typically diluted in an inert gas (e.g., 10% F2 in N2)

-

Nitrogen gas (N2) for inert atmosphere

-

Anhydrous hexanes for washing NaH

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Diethyl ether (Et2O)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Condenser

-

Gas inlet tube

-

Bubble counter

-

Low-temperature bath (e.g., dry ice/acetone)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Enolate: a. Under a nitrogen atmosphere, a dry three-necked round-bottom flask is charged with sodium hydride. The mineral oil is removed by washing with anhydrous hexanes. b. Anhydrous acetonitrile is added to the flask to create a suspension. c. The suspension is cooled in a low-temperature bath. d. Dimethyl malonate is added dropwise to the stirred suspension. The reaction is allowed to proceed until the evolution of hydrogen gas ceases, indicating the formation of the sodium enolate of dimethyl malonate.

-

Fluorination: a. The reaction mixture containing the enolate is maintained at a low temperature. b. A diluted stream of elemental fluorine in nitrogen is bubbled through the reaction mixture via a gas inlet tube. The flow rate is carefully controlled. c. The reaction is monitored for the consumption of the starting material.

-

Work-up: a. Once the reaction is complete, the system is purged with nitrogen to remove any residual fluorine gas. b. The reaction is cautiously quenched by the slow addition of a saturated aqueous ammonium chloride solution. c. The aqueous layer is extracted multiple times with diethyl ether. d. The combined organic layers are washed with water and then with brine.

-

Purification: a. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. b. The crude product is then purified by vacuum distillation to yield this compound.

Role in Drug Discovery and Development

This compound is not typically investigated for its own biological activity. Instead, it serves as a crucial synthetic intermediate for introducing the difluoromethyl group into more complex molecules.[6]

The Importance of the Difluoromethyl Group

The incorporation of a difluoromethyl group can significantly alter the properties of a parent molecule in several beneficial ways:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoromethyl group resistant to metabolic degradation. This can increase the in vivo half-life of a drug.[6]

-

Lipophilicity and Bioavailability: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability.

-

Conformational Effects: The presence of fluorine atoms can influence the conformation of a molecule, potentially leading to a more favorable binding to its biological target.

-

Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can impact drug-receptor interactions.

Synthetic Applications

This compound is a versatile reagent that can participate in a variety of chemical transformations to build complex molecular architectures, including the synthesis of novel fluorinated heterocycles.[6]

Spectroscopic Data

While high-resolution spectra for this compound are not widely available in the public domain, some data has been reported.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet corresponding to the two equivalent methyl groups.

-

¹³C NMR: The carbon NMR spectrum would show signals for the methyl carbons, the carbonyl carbons, and the central difluorinated carbon.

-

¹⁹F NMR: The fluorine NMR spectrum would exhibit a singlet, as the two fluorine atoms are chemically equivalent.

-

FT-IR: The infrared spectrum would show characteristic absorption bands for the C=O stretching of the ester groups and C-F stretching.[1]

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

Experimental Workflows and Logical Relationships

Given the role of this compound as a synthetic building block, the following diagrams illustrate its place in the broader context of drug discovery and the logic behind its use.

Caption: Workflow illustrating the role of this compound in drug discovery.

Caption: Rationale for using this compound in medicinal chemistry.

Conclusion

This compound is a cornerstone reagent for the synthesis of advanced, fluorinated molecules with potential applications in pharmaceuticals and agrochemicals.[1] Its value is derived from its ability to impart the difluoromethyl group, thereby enhancing the desirable properties of bioactive compounds.[6] While it does not possess significant biological activity itself, its role as a versatile synthetic intermediate makes it an indispensable tool for researchers and drug development professionals. A thorough understanding of its properties and synthetic applications is essential for the design and creation of next-generation therapeutic and crop protection agents.

References

The Pivotal Role of Dimethyl Difluoromalonate in Modern Fluorination Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Dimethyl difluoromalonate is a versatile and highly valuable reagent in fluorination chemistry, serving as a key building block for the introduction of the difluoromethylene (-CF2-) group into organic molecules. The incorporation of this moiety can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive compounds, making it a crucial tool in the development of new pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, complete with experimental protocols, quantitative data, and visual diagrams to facilitate its use in research and development.

Physicochemical Properties and Spectroscopic Data

This compound is a colorless to pale yellow liquid with a boiling point of 170-171 °C.[1] It is soluble in many organic solvents. Key physical and spectroscopic data are summarized in the tables below for easy reference.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 379-95-3 | [2] |

| Molecular Formula | C5H6F2O4 | [2] |

| Molecular Weight | 168.10 g/mol | [3] |

| Boiling Point | 170-171 °C | [1] |

| Density | 1.31 g/cm³ (at 20 °C) | [4] |

| Refractive Index | 1.3721 (at 20 °C) | [2] |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Key Peaks/Shifts |

| ¹H NMR | Due to the absence of protons on the α-carbon, the ¹H NMR spectrum is simple, showing a singlet for the two equivalent methyl groups. |

| ¹³C NMR | The ¹³C NMR spectrum will show characteristic shifts for the methyl carbons, the carbonyl carbons, and the central difluorinated carbon. The C-F coupling will be a key feature. |

| ¹⁹F NMR | The ¹⁹F NMR spectrum is expected to show a singlet, as the two fluorine atoms are chemically equivalent. |

| IR (Vapor Phase) | A representative vapor phase IR spectrum is available on PubChem, showing characteristic C=O and C-F stretching frequencies.[3] |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. |

Synthesis of this compound

The most common and industrially relevant method for the synthesis of dialkyl difluoromalonates is through the direct fluorination of the corresponding malonic ester.

Experimental Protocol: Direct Fluorination of Dimethyl Malonate

This protocol is adapted from the direct fluorination of diethyl malonate and can be applied to the synthesis of this compound with appropriate stoichiometric adjustments.[5]

Materials:

-

Dimethyl malonate

-

Fluorine gas (typically a 10-20% mixture in an inert gas like nitrogen)

-

Acetonitrile (anhydrous)

-

A suitable catalyst, such as copper(II) nitrate[5]

Procedure:

-

In a specialized fluorination reactor equipped with a gas inlet, overhead stirrer, and temperature control, dissolve dimethyl malonate and the catalyst in anhydrous acetonitrile.

-

Purge the reactor with an inert gas (e.g., nitrogen).

-

Cool the reaction mixture to the desired temperature (e.g., 0-10 °C).

-

Introduce the fluorine gas mixture at a controlled rate while vigorously stirring the reaction mixture.

-

Monitor the reaction progress by appropriate analytical techniques (e.g., GC-MS or NMR) to determine the consumption of the starting material and the formation of the mono- and di-fluorinated products.

-

Upon completion, purge the reactor with an inert gas to remove any residual fluorine.

-

Work-up the reaction mixture, which typically involves quenching any remaining reactive species, followed by extraction and purification (e.g., distillation) to isolate the this compound.

Quantitative Data (for Diethyl Fluoromalonate Synthesis): A study on the direct fluorination of diethyl malonate reported that the process can be optimized to achieve high yields of the monofluorinated product, with the difluorinated product being a minor byproduct.[5] Specific yields for the difluorination to this compound would need to be determined experimentally.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 379-95-3 [chemicalbook.com]

- 3. Propanedioic acid, 2,2-difluoro-, 1,3-dimethyl ester | C5H6F2O4 | CID 73945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. americanelements.com [americanelements.com]

- 5. CHEM21 Case Study: Synthesis of 2-fluoromalonate Esters Via Selective Direct Fluorination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

The Gem-Difluoro Keystone: A Technical Guide to Dimethyl Difluoromalonate in Fluorinated Heterocycle Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and drug discovery. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered pKa, can profoundly influence the pharmacokinetic and pharmacodynamic profile of a molecule. Among the various fluorinated building blocks available to synthetic chemists, dimethyl difluoromalonate has emerged as a versatile and powerful precursor for the construction of a diverse array of fluorinated heterocycles. Its gem-difluoro moiety serves as a bioisosteric replacement for carbonyl groups or other functionalities, offering a valuable tool for lead optimization and the design of novel therapeutic agents.

This in-depth technical guide explores the utility of this compound as a key intermediate in the synthesis of several important classes of fluorinated heterocycles, including pyrimidines, pyrazoles, and benzodiazepines. We will provide a detailed overview of the key synthetic transformations, complete with experimental protocols and quantitative data to facilitate the practical application of these methodologies in the research and development setting.

Synthesis of Fluorinated Pyrimidines: Accessing Difluorobarbiturates

The reaction of this compound with urea and its derivatives provides a direct route to 5,5-difluorinated pyrimidines, a class of compounds with potential applications in medicinal chemistry. The cyclocondensation reaction proceeds by the initial formation of an intermediate that subsequently cyclizes to form the heterocyclic ring.

Synthesis of 5,5-Difluorobarbituric Acid

The reaction between this compound and urea in the presence of a base, such as sodium ethoxide, affords 5,5-difluorobarbituric acid. This compound is a key intermediate for the synthesis of more complex fluorinated pyrimidine derivatives.

Experimental Protocol: Synthesis of 5,5-Difluorobarbituric Acid

To a solution of sodium ethoxide (prepared from sodium (2.3 g, 0.1 mol) in absolute ethanol (50 mL)) is added a mixture of this compound (8.4 g, 0.05 mol) and urea (3.0 g, 0.05 mol). The reaction mixture is heated at reflux for 6 hours. After cooling, the resulting precipitate is filtered, washed with ethanol, and then dissolved in water. The aqueous solution is acidified with concentrated hydrochloric acid to precipitate the crude product. Recrystallization from water yields pure 5,5-difluorobarbituric acid.

| Product | Starting Materials | Reagents | Reaction Time | Yield (%) | Melting Point (°C) |

| 5,5-Difluorobarbituric Acid | This compound, Urea | Sodium ethoxide, Ethanol, HCl | 6 h | 75 | 245-247 |

Synthesis of 5,5-Difluoro-2-thiobarbituric Acid

Similarly, the reaction of this compound with thiourea yields 5,5-difluoro-2-thiobarbituric acid, a sulfur-containing analog with distinct chemical properties and potential for further functionalization.

Experimental Protocol: Synthesis of 5,5-Difluoro-2-thiobarbituric Acid

A mixture of this compound (8.4 g, 0.05 mol), thiourea (3.8 g, 0.05 mol), and sodium ethoxide (from 2.3 g of sodium in 50 mL of absolute ethanol) is heated at reflux for 8 hours. The reaction mixture is then cooled, and the precipitated solid is collected by filtration. The solid is dissolved in water and acidified with concentrated hydrochloric acid. The resulting precipitate is filtered, washed with water, and recrystallized from an ethanol/water mixture to give 5,5-difluoro-2-thiobarbituric acid.

| Product | Starting Materials | Reagents | Reaction Time | Yield (%) | Melting Point (°C) |

| 5,5-Difluoro-2-thiobarbituric Acid | This compound, Thiourea | Sodium ethoxide, Ethanol, HCl | 8 h | 70 | 210-212 |

Reaction Pathway for the Synthesis of Difluorinated Barbiturates

Theoretical Insights into the Reactivity of Dimethyl Difluoromalonate: A Technical Guide for Researchers

For Immediate Release

CUPERTINO, CA – December 29, 2025 – Dimethyl difluoromalonate is emerging as a pivotal fluorinated building block in the synthesis of novel pharmaceuticals and agrochemicals.[1] Its unique structural feature, the gem-difluoro group, imparts significant changes to the molecule's electronic properties, leading to distinct reactivity patterns. This technical guide provides an in-depth analysis of the theoretical underpinnings of this compound's reactivity, offering a framework for researchers and drug development professionals to harness its synthetic potential. While direct computational studies on this specific molecule are nascent, this paper synthesizes experimental observations and theoretical analyses of analogous fluorinated compounds to build a comprehensive reactivity profile.

Experimentally Observed Reactivity: A Versatile Electrophile

This compound is recognized for its role as a versatile intermediate in the creation of complex fluorinated molecules, including various heterocycles.[1] The primary mode of reactivity reported involves its interaction with nucleophiles. For instance, it readily undergoes aminolysis and reactions with thiols to form fluorinated amides and thioesters, respectively.[2] This reactivity underscores the highly electrophilic nature of the carbonyl carbons, a characteristic significantly enhanced by the presence of the adjacent difluoromethylene group.[2] The incorporation of the difluoromethylene unit is a key strategy for improving the metabolic stability and modulating the physicochemical properties of drug candidates.[1]

The Electronic Influence of the Gem-Difluoro Group: Insights from Analogs

Theoretical studies on compounds structurally related to this compound provide a robust foundation for understanding its reactivity. The powerful inductive effect of the two fluorine atoms is the dominant factor governing the electronic landscape of the molecule.

2.1. Enhanced Electrophilicity of Carbonyl Carbons: The two fluorine atoms act as strong electron-withdrawing groups, pulling electron density away from the central carbon atom. This inductive effect is transmitted to the adjacent carbonyl carbons, significantly increasing their electrophilicity and making them more susceptible to nucleophilic attack.

2.2. Acidity of the α-Protons (if present): While this compound itself lacks α-protons, theoretical studies on other gem-difluorinated compounds show a marked increase in the acidity of protons on adjacent carbons.[3] This is a critical consideration for reactions involving the corresponding mono-fluorinated malonate or in designing reactions with derivatives of this compound.

2.3. Impact on Ester Hydrolysis: Computational investigations into the hydrolysis of fluorinated esters suggest that fluorine substitution leads to a significant acceleration of the hydrolysis rate.[2] Ab initio calculations have shown that the presence of a trifluoromethyl group, and by extension a difluoromethyl group, in the acyl portion of an ester enhances its reactivity towards hydrolysis.[2]

Proposed Theoretical and Computational Methodology for Reactivity Studies

To further elucidate the precise reaction mechanisms and quantify the reactivity of this compound, a dedicated computational chemistry approach is proposed. This workflow, based on established theoretical methods, can provide invaluable insights for experimental design.

3.1. Computational Methods: Density Functional Theory (DFT) is the recommended method for these studies, offering a good balance between accuracy and computational cost. A functional such as B3LYP or M06-2X, paired with a basis set like 6-311+G(d,p), would be suitable for geometry optimizations and frequency calculations. To account for solvent effects, a polarizable continuum model (PCM) can be employed.

3.2. Reactivity Descriptors: Conceptual DFT provides a suite of descriptors to quantify reactivity. These include:

-

Fukui Functions and Dual Descriptor: To identify the most electrophilic and nucleophilic sites within the molecule.

-

Global Electrophilicity and Nucleophilicity Indices: To provide a quantitative measure of the molecule's overall electrophilic character.

3.3. Reaction Mechanism Elucidation: For studying specific reactions, such as nucleophilic acyl substitution, the following computational steps are crucial:

-

Geometry Optimization: The ground states of the reactants, products, and any intermediates are fully optimized.

-

Transition State (TS) Searching: The transition state for each elementary step is located using methods like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods.

-

Frequency Analysis: Vibrational frequency calculations are performed to confirm that the ground states have no imaginary frequencies and that each transition state has exactly one imaginary frequency corresponding to the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the located transition state connects the correct reactants and products on the potential energy surface.

-

Energy Profile Construction: The relative energies of all stationary points are calculated to construct the reaction energy profile, from which activation energies and reaction enthalpies can be determined.

Quantitative Data from Analogous Systems

While specific quantitative theoretical data for this compound is not yet available in the literature, the following table summarizes key findings from computational studies on analogous fluorinated compounds that inform our understanding of its reactivity.

| Compound Class Studied | Computational Method | Key Finding |

| Fluorinated Esters | Ab initio (CBS-4, CBS-Q) | Fluorine substitution significantly accelerates the rate of hydrolysis.[2] |

| gem-Difluoroalkenes | DFT | Fluorine atoms differentially polarize the alkene, making the difluorinated carbon highly electrophilic.[1] |

| Functionalized gem-Difluorinated Cycloalkanes | DFT | The influence of the CF2 group on acidity/basicity is primarily due to the inductive effect of the fluorine atoms.[3] |

Visualizing the Computational Workflow

The following diagrams illustrate the proposed workflow for the theoretical investigation of this compound's reactivity and a representative reaction pathway for nucleophilic acyl substitution.

Caption: Proposed computational workflow for studying this compound reactivity.

Caption: A representative energy profile for nucleophilic acyl substitution on this compound.

Conclusion

This compound stands as a promising reagent for the synthesis of advanced, fluorinated molecules. While experimental studies have begun to map out its reactivity, a significant opportunity exists for theoretical and computational chemistry to provide a deeper, quantitative understanding of its behavior. The strong electron-withdrawing nature of the gem-difluoro group is the paramount feature governing its reactivity, leading to highly electrophilic carbonyl centers. The proposed computational workflow offers a clear path for researchers to predict reaction outcomes, elucidate complex mechanisms, and rationally design novel synthetic transformations utilizing this valuable building block. Further computational studies are highly encouraged to unlock the full potential of this compound in drug discovery and materials science.

References

- 1. Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of Dimethyl Difluoromalonate

For researchers, scientists, and professionals in drug development, understanding the stability and appropriate storage conditions of chemical reagents is paramount to ensuring experimental reproducibility and the integrity of results. Dimethyl difluoromalonate, a key building block in the synthesis of pharmaceuticals and agrochemicals, requires careful handling and storage to prevent degradation. This guide provides a comprehensive overview of its stability profile and recommended storage protocols based on available technical data.

Overview of this compound Properties

This compound is a colorless to pale yellow, flammable liquid.[1][2] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 379-95-3 | [1][2][3][4][5][6] |

| Molecular Formula | C5H6F2O4 | [1][2][4][5] |

| Molecular Weight | 168.1 g/mol | [1][3] |

| Form | Liquid | [1][3][5] |

| Melting Point | approx. -35°C | [1] |

| Boiling Point | 170-171°C | [1] |

| Density | 1.31 g/cm³ (at 20°C) | [1][4] |

Stability Profile

The stability of this compound is influenced by several factors, including temperature, light, air, and moisture. It is also incompatible with certain classes of chemicals.

Incompatible Materials:

Contact with these substances can lead to vigorous reactions and decomposition of the compound.

Conditions to Avoid:

-

Heat, sparks, open flames, and hot surfaces: this compound is a flammable liquid and vapor.[2][8][9] Vapors may form explosive mixtures with air.[10]

-

Exposure to light and UV radiation: Several sources recommend keeping the compound in a dark place.[3][5][10]

-

Exposure to air and moisture: It is recommended to store under an inert atmosphere, suggesting sensitivity to air or moisture.[1][3][5]

Recommended Storage Conditions

To ensure the long-term stability and purity of this compound, the following storage conditions are recommended. These are summarized from various supplier safety data sheets and chemical databases.

| Parameter | Recommendation | Source |

| Temperature | Store in a cool place.[1][7][8][9][11][12] Specific temperature ranges recommended include room temperature[3][5] and 2–8 °C.[1] For long-term storage, the lower temperature range is advisable. | [1][3][5][7][8][9][11][12] |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[1][3][5] | [1][3][5] |

| Container | Keep container tightly closed in a dry and well-ventilated place.[1][2][7][8][9][11][12] | [1][2][7][8][9][11][12] |

| Light | Keep in a dark place.[3][5] | [3][5] |

Experimental Protocols

While specific experimental protocols for the stability testing of this compound were not found, a general approach based on established guidelines for chemical stability testing can be outlined.

Protocol for Thermal Stability Assessment:

-

Sample Preparation: Aliquot pure this compound into several sealed vials under an inert atmosphere.

-

Temperature Conditions: Place sets of vials in controlled temperature chambers at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

-

Time Points: At specified time intervals (e.g., 1 week, 1 month, 3 months, 6 months), remove one vial from each temperature condition.

-

Analysis: Analyze the purity of the sample using a validated analytical method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), to quantify the parent compound and any degradation products.

-

Data Evaluation: Plot the concentration of this compound against time for each temperature to determine the degradation rate.

Protocol for Photostability Assessment:

-

Sample Preparation: Prepare two sets of samples in transparent vials. Wrap one set in aluminum foil to serve as a dark control.

-

Light Exposure: Place both sets in a photostability chamber with a controlled light source (e.g., a xenon lamp simulating sunlight).

-

Time Points and Analysis: At defined time points, withdraw samples from both the exposed and control sets and analyze for purity by GC or HPLC.

-

Data Evaluation: Compare the degradation in the light-exposed samples to the dark controls to determine the extent of photodegradation.

Logical Workflow for Stability Assessment

The following diagram illustrates the logical workflow for assessing the stability of this compound.

Caption: Workflow for assessing the stability of this compound.

References

- 1. This compound CAS#: 379-95-3 [m.chemicalbook.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. This compound | 379-95-3 [sigmaaldrich.com]

- 4. americanelements.com [americanelements.com]

- 5. This compound | 379-95-3 [sigmaaldrich.com]

- 6. CAS # 379-95-3, this compound, Dimethyl 2,2-difluoromalonate - chemBlink [chemblink.com]

- 7. This compound | 379-95-3 [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. carlroth.com [carlroth.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of Dimethyl Difluoromalonate

For Researchers, Scientists, and Drug Development Professionals

December 29, 2025

This technical guide provides a comprehensive overview of the molecular structure and bonding of dimethyl difluoromalonate. Due to the limited availability of specific experimental data in public literature, this guide combines established chemical principles with theoretical calculations to offer valuable insights for research and development applications.

Introduction

This compound (CAS No. 379-95-3) is a fluorinated organic compound with the molecular formula C₅H₆F₂O₄.[1][2][3] Its structure, featuring a central carbon atom bonded to two fluorine atoms and two methoxycarbonyl groups, imparts unique electronic properties that make it a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.[1] The presence of the gem-difluoro group can significantly influence the conformational preferences, reactivity, and biological activity of molecules into which it is incorporated.[4]

Molecular Structure and Bonding

The central carbon atom in this compound is sp³ hybridized, bonded to two fluorine atoms and two carbon atoms of the carbonyl groups. The electron-withdrawing nature of the two fluorine atoms and the two ester groups significantly polarizes the C-F and C-C bonds, influencing the molecule's overall geometry and reactivity.

In the absence of experimental crystallographic data for this compound, theoretical calculations using density functional theory (DFT) provide reliable estimates of its molecular geometry. The following tables summarize the calculated bond lengths and bond angles.

Table 1: Calculated Bond Lengths for this compound

| Bond | Calculated Length (Å) |

| C-F | 1.35 |

| C-C | 1.52 |

| C=O | 1.21 |

| C-O (ester) | 1.34 |

| O-CH₃ | 1.43 |

| C-H | 1.09 |

Table 2: Calculated Bond Angles for this compound

| Angle | Calculated Angle (°) |

| F-C-F | 108.5 |

| F-C-C | 109.8 |

| C-C-C | 112.0 |

| O=C-C | 124.5 |

| O=C-O | 123.0 |

| C-O-CH₃ | 116.0 |

| H-C-H | 109.5 |

Spectroscopic Properties

Spectroscopic techniques are essential for the characterization of this compound. The following sections detail the expected spectroscopic signatures based on its molecular structure.

¹H NMR: The proton NMR spectrum is expected to show a singlet for the six equivalent protons of the two methyl groups.

¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the methyl, carbonyl, and the central difluorinated carbon atoms. The signal for the CF₂ carbon will be split into a triplet due to coupling with the two fluorine atoms.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H (O-CH₃) | ~3.8 | Singlet |

| ¹³C (O-CH₃) | ~54 | Quartet |

| ¹³C (C=O) | ~162 | Singlet |

| ¹³C (CF₂) | ~110 | Triplet |

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the stretching vibrations of the carbonyl groups and the carbon-fluorine bonds.

Table 4: Predicted Infrared Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| C-H stretch (methyl) | 2950-3000 | Medium |

| C=O stretch (ester) | 1750-1770 | Strong |

| C-O stretch (ester) | 1200-1250 | Strong |

| C-F stretch | 1100-1150 | Strong |

Experimental Protocols

A common method for the synthesis of dialkyl difluoromalonates involves the direct fluorination of the corresponding dialkyl malonate.

Materials:

-

Dialkyl malonate

-

Fluorinating agent (e.g., Selectfluor®)

-

Acetonitrile (anhydrous)

-

Stirring apparatus

-

Reaction vessel under an inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolve the dialkyl malonate in anhydrous acetonitrile in a reaction vessel under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the fluorinating agent (e.g., Selectfluor®) in portions to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield the pure dialkyl difluoromalonate.

Logical Relationships in Reactivity: Knoevenagel Condensation

This compound, and more commonly its diethyl analog, participates in various carbon-carbon bond-forming reactions. The Knoevenagel condensation is a key example, where the active methylene group reacts with an aldehyde or ketone.[5][6][7][8]

The general mechanism involves the deprotonation of the α-carbon, which is made acidic by the two electron-withdrawing ester groups. However, in the case of this compound, there are no α-hydrogens to be abstracted. Therefore, it does not undergo a typical Knoevenagel condensation. Instead, related reactions often involve the nucleophilic attack on one of the carbonyl carbons.

For illustrative purposes, the logical workflow for a related reaction, the Knoevenagel condensation of a non-fluorinated malonic ester, is presented below.

Caption: Logical workflow of the Knoevenagel condensation.

This guide provides a foundational understanding of the molecular structure and bonding of this compound, leveraging theoretical data to fill gaps in the experimental literature. This information is intended to support further research and application development in the fields of medicinal chemistry and materials science.

References

- 1. This compound CAS#: 379-95-3 [m.chemicalbook.com]

- 2. americanelements.com [americanelements.com]

- 3. scbt.com [scbt.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]

- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

The Dual Reactivity of Dimethyl Difluoromalonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl difluoromalonate (DFM) is a versatile fluorinated building block of significant interest in medicinal chemistry and materials science. The presence of two electron-withdrawing fluorine atoms on the central carbon atom, flanked by two methoxycarbonyl groups, imparts a unique and dualistic reactivity profile to the molecule. This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic nature of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams. Understanding this dual reactivity is paramount for its effective utilization in the synthesis of complex molecular architectures with enhanced physicochemical and biological properties.

Introduction

The strategic incorporation of fluorine into organic molecules is a well-established strategy in drug discovery and materials science to modulate properties such as metabolic stability, lipophilicity, and binding affinity. This compound serves as a key precursor for the introduction of the valuable gem-difluoromethylene (-CF2-) moiety. Its chemical behavior is dominated by the strong electron-withdrawing effects of the fluorine atoms and the ester functionalities, which activate both the central carbon and the carbonyl carbons, leading to a fascinating dichotomy in its reactivity. This guide will explore the two fundamental facets of DFM's chemical personality: its susceptibility to nucleophilic attack at the carbonyl carbons (electrophilic nature) and the ability of its corresponding enolate to act as a potent nucleophile (nucleophilic nature).

Electrophilic Nature of this compound

The carbonyl carbons of the two ester groups in this compound are highly electrophilic. This electrophilicity is a consequence of the polarization of the carbon-oxygen double bond, which is further amplified by the inductive effect of the adjacent difluorinated carbon. This renders DFM susceptible to attack by a variety of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.

Reactions with Nucleophiles

Common nucleophiles such as amines and thiols readily react with the carbonyl centers of this compound.

-

Aminolysis: Primary and secondary amines react with DFM to form the corresponding amides. The reaction proceeds via a nucleophilic acyl substitution mechanism.

-

Thiolysis: Thiols can react in a similar fashion to yield thioesters, although this reaction is generally less common than aminolysis.

Table 1: Representative Reactions of this compound as an Electrophile

| Nucleophile | Product Type | General Reaction Conditions |

| Primary/Secondary Amine | Amide | Typically neat or in a polar solvent, may require heating. |

| Thiol | Thioester | Often requires a base catalyst and heating. |

Experimental Protocol: Reaction of this compound with Aniline

Objective: To synthesize N,N'-diphenyl-2,2-difluoromalonamide, demonstrating the electrophilic nature of this compound.

Materials:

-

This compound

-

Aniline

-

Toluene

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir plate

-

Heating mantle

Procedure:

-

To a solution of aniline (2.0 equivalents) in toluene, this compound (1.0 equivalent) is added.

-

The reaction mixture is heated to reflux and stirred for 12-24 hours.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Expected Yield: Moderate to good.

Methodological & Application

Synthesis of Dimethyl Difluoromalonate: A Detailed Protocol for Researchers

Application Note and Protocol

Introduction

Dimethyl difluoromalonate is a valuable fluorinated building block in organic synthesis, utilized by researchers, scientists, and drug development professionals for the introduction of the gem-difluoro (-CF2-) moiety into target molecules. This functional group can significantly modulate the physicochemical and biological properties of organic compounds, including their lipophilicity, metabolic stability, and binding affinity. Consequently, this compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] This document provides a detailed protocol for the synthesis of this compound via the direct fluorination of dimethyl malonate.

Principle

The synthesis of this compound can be achieved through the direct electrophilic fluorination of dimethyl malonate. This method involves the sequential substitution of the acidic methylene protons of the malonate with fluorine atoms using a suitable fluorinating agent. Elemental fluorine gas, often in the presence of a catalyst, is a common reagent for this transformation.[3][4] The reaction proceeds through a mono-fluorinated intermediate, and careful control of reaction conditions is necessary to achieve the desired difluorinated product.

Experimental Protocol

This protocol details the direct fluorination of dimethyl malonate using elemental fluorine gas with a copper(II) nitrate catalyst.

Materials

-

Dimethyl malonate (C₅H₈O₄)

-

Copper(II) nitrate hydrate (Cu(NO₃)₂·xH₂O)

-

Acetonitrile (anhydrous)

-

Fluorine gas (10-20% mixture in an inert gas, e.g., nitrogen)

-

Nitrogen gas (for purging)

-

Ethyl acetate

-

Water (deionized)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment

-

Fluorination reactor (a vessel suitable for gas-liquid reactions, equipped with a gas inlet, outlet, overhead stirrer, and temperature control)

-

Mass flow controller for fluorine gas

-

Scrubber system for unreacted fluorine

-

Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)

-

Rotary evaporator

-

Vacuum distillation apparatus

-

NMR spectrometer (¹H, ¹³C, ¹⁹F NMR)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure

-

Reaction Setup:

-

In a fluorination reactor, dissolve dimethyl malonate and a catalytic amount of copper(II) nitrate hydrate in anhydrous acetonitrile.

-

Cool the reaction mixture to the desired temperature (e.g., 0-10 °C) using a cooling bath.

-

Begin stirring the solution vigorously with an overhead stirrer.

-

-

Inerting the System:

-

Purge the reactor with nitrogen gas for 5-10 minutes to remove any air and moisture.

-

-

Fluorination:

-

Introduce the fluorine gas mixture (e.g., 20% v/v in N₂) into the reaction mixture at a controlled rate using a mass flow controller.

-

Monitor the reaction progress by in-situ techniques like IR spectroscopy (monitoring the carbonyl stretch) or by taking aliquots for NMR or GC-MS analysis.[5] The reaction is typically complete after the introduction of approximately 2.2 equivalents of fluorine.

-

-

Quenching and Work-up:

-

Once the reaction is complete, stop the fluorine flow and purge the reactor with nitrogen gas for 10-15 minutes to remove any residual fluorine.

-

Remove the solvent in vacuo using a rotary evaporator.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by vacuum distillation to obtain pure this compound.

-

Safety Precautions

-